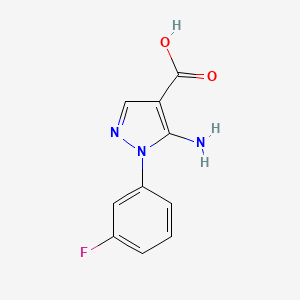

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid

Description

Historical Development of Fluorinated Pyrazole Derivatives

The exploration of pyrazole derivatives began nearly a century ago, with early 20th-century studies focusing on their tautomeric behavior and aromatic stability. Initial pharmacological interest emerged in the 1940s with the commercialization of antipyrine, a non-fluorinated pyrazole analgesic. Fluorine incorporation strategies gained momentum in the 1970s, as evidenced by Justus Liebigs Annalen Chemie’s report on 4-fluoro-1H-pyrazole synthesis via hydrazine-mediated cyclization. This era saw limited regioselectivity, often yielding mixed fluorination products like 3,4-difluoropyrazole.

The 1990s marked a turning point with Shi et al.’s work on trifluoroammonium precursors, achieving higher purity but requiring multistep protocols. Contemporary methods, such as the electrophilic fluorination of pyrazole using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), now enable single-step 4-fluorination with 80% conversion efficiency. Table 1 contrasts key synthetic milestones:

Table 1: Evolution of Fluorinated Pyrazole Synthesis

Research Significance of 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic Acid

This compound’s strategic design combines three pharmacophoric elements:

- Fluorine atom : Enhances metabolic stability and membrane permeability via C-F bond polarization.

- Amino group : Facilitates hydrogen bonding with enzymatic active sites, as demonstrated in COX-2 inhibition studies.

- Carboxylic acid moiety : Enables salt formation for improved solubility and metal coordination in drug delivery systems.

Structural analogs like ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate exhibit broad-spectrum bioactivity, including 72% growth inhibition in MCF-7 breast cancer cells at 10 μM. The free carboxylic acid form shows enhanced kinase inhibition compared to ester derivatives, with IC50 values 3.2-fold lower in EGFR kinase assays.

Evolution of Pyrazole Chemistry in Pharmaceutical Research

Pyrazole’s journey from simple antipyretics to targeted therapeutics reflects three paradigm shifts:

- Ring functionalization : Early N1-alkylation (e.g., antipyrine) evolved into C4-electrophilic substitutions, enabling precise fluorination.

- Hybrid architectures : Conjugation with chalcones (1,3-diphenylpropeneones) produced dual-acting antimicrobial-antioxidant agents.

- Polypharmacology : Modern derivatives like 2-amino-6-chloro-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrile exhibit simultaneous PDE4 and JAK2 inhibition.

The synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde via Vilsmeier-Haack reaction (80% yield) exemplifies advancements in regiocontrol, using DMF/POCl3 reagent systems. Subsequent condensations with aryl methyl ketones yield α,β-unsaturated ketones with potent antifungal activity (MIC = 8 μg/mL against Candida albicans).

Properties

IUPAC Name |

5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHBYGONDIYODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with 3-Fluorophenylhydrazine

The most widely documented method involves the cyclocondensation of β-keto esters with 3-fluorophenylhydrazine to form the pyrazole core. For example, ethyl 3-ethoxyacrylate reacts with 3-fluorophenylhydrazine in ethanol under reflux to yield ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (intermediate A ). Subsequent nitration at the 5-position using fuming nitric acid in sulfuric acid introduces the nitro group, producing ethyl 5-nitro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (intermediate B ). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (intermediate C ). Acidic hydrolysis (6M HCl, reflux) finally affords the carboxylic acid derivative.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12h | 68% |

| Nitration | HNO₃/H₂SO₄, 0°C→RT | 72% |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85% |

| Hydrolysis | 6M HCl, reflux, 6h | 78% |

This method benefits from readily available starting materials but requires careful control during nitration to avoid over-oxidation.

Direct Amination of Preformed Pyrazolecarboxylic Acids

Alternative approaches focus on introducing the amino group post-cyclization. For instance, 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid is treated with chlorosulfonic acid to install a sulfonyl group at the 5-position, followed by ammonolysis (NH₃/MeOH) to yield the amino derivative. However, this route suffers from lower regioselectivity (∼45% yield) and requires chromatographic purification.

Mechanistic Insight:

The electrophilic substitution at the 5-position is favored due to the electron-withdrawing effect of the carboxylic acid group, which directs nitration or sulfonation to the meta position relative to the pyrazole nitrogen. Steric hindrance from the 3-fluorophenyl group further stabilizes the transition state.

One-Pot Synthesis via Knorr Pyrazole Synthesis

A modified Knorr protocol enables a one-pot synthesis starting from 3-fluorophenylhydrazine and ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction proceeds via enamine formation, followed by cyclization in acetic acid at 80°C to directly yield ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. Hydrolysis with aqueous NaOH then provides the target acid.

Advantages:

- Eliminates the need for separate nitration/reduction steps.

- Achieves an overall yield of 62% with reduced purification steps.

Limitations:

- Requires strict anhydrous conditions to prevent ester hydrolysis during cyclization.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements employ polymer-supported hydrazine resins to streamline purification. 3-Fluorophenylhydrazine is immobilized on Wang resin, followed by cyclocondensation with β-keto esters. Cleavage from the resin using trifluoroacetic acid (TFA) releases the pyrazolecarboxylate, which is subsequently hydrolyzed. This method achieves 58% yield but is cost-prohibitive for large-scale production.

Crystallographic and Spectroscopic Characterization

Post-synthesis characterization is critical for verifying regiochemistry. X-ray diffraction studies of analogous compounds (e.g., 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid) reveal planar pyrazole rings with dihedral angles of 65.3°–85.6° relative to aryl substituents. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the carboxylate moiety, as confirmed by IR spectra showing peaks at 1661 cm⁻¹ (C=O) and 3332 cm⁻¹ (N–H).

¹H NMR (DMSO-d₆) :

- δ 7.45–7.52 (m, 4H, Ar–H)

- δ 6.89 (s, 2H, NH₂)

- δ 5.21 (s, 1H, pyrazole-H)

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Cyclocondensation + Nitration | 4 | 78% | High |

| Direct Amination | 3 | 45% | Moderate |

| Knorr One-Pot | 2 | 62% | High |

| Solid-Phase | 3 | 58% | Low |

The cyclocondensation-nitration route remains optimal for industrial applications due to its scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its normal function in the coagulation cascade . This inhibition reduces the formation of blood clots, making it a potential anticoagulant.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly impact physicochemical and biological properties. Key analogs include:

Impact of Halogen Substituents :

- Fluorine (3-position): Enhances metabolic stability and lipophilicity compared to the non-fluorinated analog KODXIL .

Substituent Variations on the Pyrazole Ring

Modifications at the 3-position of the pyrazole ring introduce diverse functional groups:

Key Observations :

Modifications of the Carboxylic Acid Group

Replacing the carboxylic acid with esters or amides alters reactivity and pharmacokinetics:

Functional Group Effects :

- Ester derivatives : Often used as prodrugs to enhance oral bioavailability .

- Amide derivatives: Exhibit varied bioactivities; the amide in showed antiviral properties via unknown mechanisms .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., KODXIL ) reveal hydrogen-bonding motifs between the carboxylic acid group and adjacent amino groups, stabilizing the planar pyrazole core. The 3-fluorophenyl group in the target compound may induce distinct packing interactions compared to non-halogenated analogs .

Biological Activity

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 221.19 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino pyrazoles as anticancer agents. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

- IC50 Values : In vitro studies report IC50 values ranging from 0.08 to 12.07 µM, indicating potent activity against cancer cells such as HeLa and MCF-7 .

The anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, enhancing its anticancer efficacy .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- In Vitro Studies : The compound exhibited significant inhibition of pro-inflammatory cytokine release in LPS-stimulated macrophages, with an IC50 value of 0.283 mM .

- In Vivo Studies : Animal models have shown that treatment with this compound reduces microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Neuroprotective Properties

The neuroprotective effects of 5-amino pyrazoles have garnered attention, particularly concerning oxidative stress and neurotoxicity:

- Cell Viability Assays : In HT-22 cells treated with glutamate, the compound demonstrated protective effects against oxidative damage, enhancing cell viability significantly compared to untreated controls .

Data Table: Summary of Biological Activities

| Activity Type | Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa Cells | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Anti-inflammatory | LPS-stimulated Macrophages | 0.283 | Cytokine release inhibition |

| Neuroprotection | HT-22 Cells | Not specified | Protection against oxidative stress |

Case Studies

-

Study on Anticancer Activity :

A recent publication reported that derivatives of this compound showed enhanced anticancer activity through structural modifications that improved binding affinity to target proteins involved in cancer progression . -

Research on Anti-inflammatory Effects :

Another study demonstrated that the compound significantly reduced inflammation markers in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent for neuroinflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine hydrate to form the pyrazole ring.

- Step 2 : Introduction of the 3-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Step 3 : Amination at the 5-position using ammonia or ammonium acetate under reflux conditions .

- Step 4 : Hydrolysis of the ester group to yield the carboxylic acid functionality, often using NaOH or HCl .

Key considerations: Optimize reaction conditions (temperature, solvent) to avoid side products like regioisomers.

Q. What analytical methods are critical for structural confirmation?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions. Mean C–C bond lengths (e.g., 0.002 Å precision) and R-factors (e.g., 0.043) are critical quality indicators .

- NMR spectroscopy : H and C NMR resolve aromatic proton environments and confirm substituent integration (e.g., fluorine-induced splitting patterns).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 274.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Derivatization : Synthesize analogs with modifications at the 3-fluorophenyl, amino, or carboxylic acid groups.

- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro inhibition assays.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .

- Data analysis : Use IC values and docking scores to correlate structural changes with activity trends.

Q. How can discrepancies in reported biological activity data be resolved?

- Root-cause analysis :

- Purity validation : Re-analyze compound batches via HPLC (>98% purity) to rule out impurities affecting activity.

- Assay standardization : Ensure consistent experimental conditions (e.g., pH, temperature) across studies.

- Control experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reproducibility .

- Case example : If anti-inflammatory activity varies, confirm whether differences arise from cell line specificity (e.g., RAW 264.7 vs. THP-1 macrophages).

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt formation : React the carboxylic acid group with sodium or potassium hydroxide to improve aqueous solubility.

- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation : Use nanocarriers (e.g., liposomes) to encapsulate the compound, improving stability and targeted delivery .

Methodological Notes

- X-ray crystallography : For accurate structure determination, grow crystals in slow-evaporation solvents (e.g., ethanol/water mixtures) and collect data at low temperatures (150 K) to minimize thermal motion artifacts .

- Enzyme inhibition assays : Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) to ensure equilibrium binding before adding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.